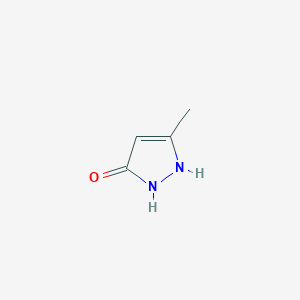

3-Methyl-3-pyrazolin-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVHNCAJPFIFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902472 | |

| Record name | NoName_1716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-87-0, 108-26-9 | |

| Record name | 4344-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Methyl-3-pyrazolin-5-one via the Knorr Pyrazole Reaction

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry for preparing pyrazole derivatives.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] A significant variation of this synthesis is the reaction between a β-ketoester, such as ethyl acetoacetate, and a hydrazine to form a pyrazolone, a five-membered lactam ring with two adjacent nitrogen atoms and a carbonyl group.[4][5]

This guide provides an in-depth overview of the synthesis of 3-methyl-3-pyrazolin-5-one and its N-substituted derivatives, which are pivotal structural motifs in numerous pharmaceutically active compounds.[6][7] For instance, 1-phenyl-3-methyl-5-pyrazolone, known as Edaravone, is a medication used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[5][6] The versatility, high yields, and operational simplicity of the Knorr synthesis make it a vital tool for researchers in medicinal chemistry and drug development.[1][4]

General Reaction Mechanism

The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[1][8] The mechanism for the formation of a pyrazolone from a β-ketoester and a hydrazine derivative proceeds through the following key steps:

-

Hydrazone Formation: The reaction begins with the condensation of the hydrazine with the more reactive ketone group of the β-ketoester to form a hydrazone intermediate.[2][4]

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group.[2][4]

-

Dehydration/Alcohol Elimination: Subsequent elimination of a molecule of alcohol (from the ester) and water leads to the formation of the stable pyrazolone ring.[4]

The pyrazolone product can exist in several tautomeric forms, including the keto (CH), amine (NH), and enol (OH) forms, which influences its chemical properties and biological activity.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. books.rsc.org [books.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 8. jk-sci.com [jk-sci.com]

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-3-pyrazolin-5-one Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic techniques used to characterize 3-Methyl-3-pyrazolin-5-one and its derivatives. These compounds are significant scaffolds in medicinal chemistry, forming the core of various therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][2] Accurate structural elucidation through spectroscopic methods is critical for drug discovery and development. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) in the analysis of these heterocyclic compounds.

Data Presentation: Spectroscopic Signatures

The following tables summarize key quantitative data from various spectroscopic analyses of this compound and its derivatives, providing a comparative reference.

Table 1: ¹H NMR Spectral Data of Selected this compound Derivatives

| Compound | Solvent | CH₃ (s) | Aromatic-H (m) | Other Signals (δ, ppm) |

| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | DMSO-d₆ | 2.30 | 7.2-8.4 | 10.8 (br, 1H, NH), 8.8 (s, 1H, C=N-H) |

| 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | DMSO-d₆ | 1.9 | 7.3-8.5 | 11.6 (s, 1H, NH), 8.9 (s, 1H, C=N-H) |

| 3-Methyl-2-pyrazolin-5-one | DMSO-d₆ | ~2.0 | - | Signals also observed at ~3.2 ppm and ~5.1 ppm.[3] |

| Pyrazoline Derivative (from Chalcone) | - | 2.24 | 6.18-8.25 | 3.11 (dd, 1H), 3.64 (dd, 1H), 5.00 (dd, 1H), 8.25 (s, 1H), 10.94 |

Abbrev: s = singlet, dd = doublet of doublets, m = multiplet, br = broad.

Table 2: ¹³C NMR Spectral Data of Selected this compound Derivatives

| Compound | Solvent | C=O (s) | C=N (s) | Pyrazolone CH₃ (s) | Aromatic Carbons (m) | Other Signals (δ, ppm) |

| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | DMSO-d₆ | 146.2 | 137.7 | 16.2 | 116.0-137.9 | 14.9 (Acetyl CH₃) |

| 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | DMSO-d₆ | 148.9 | 147.4 | 13.6 | 117.2-144.6 | - |

| 1-Phenyl-3-methyl-pyrazol-5-one | - | ~168.0 | ~165.5 | 15.8 | 115.3-148.0 | - |

| 3-Methyl pyrazol-5-one | - | >160 | - | 11.4 | - | 144.7 (C2) |

Abbrev: s = singlet, m = multiplet.

Table 3: Infrared (IR) Spectral Data of Selected this compound Derivatives

| Compound | Technique | ν(N-H) cm⁻¹ | ν(C=O) cm⁻¹ | ν(C=N) cm⁻¹ | ν(C-H) cm⁻¹ |

| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | KBr | 3486 | 1501 | 1627 | 2913 |

| 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | KBr | 3489 | 1501 | 1642 | 2954 |

| 3-Methyl-5-Pyrazolone (MP) | Powder | - | - | - | - |

Table 4: UV-Visible Spectral Data of 3-Methyl-pyrazol-5-one Derivatives

| Compound | Solvent | λ_max (nm) | Attributed Transition |

| 1-Phenyl-3-methyl pyrazol-5-one | - | 235, 280 | π →π |

| Mn(Ampp-Dh)₂(H₂O)₂·H₂O | DMF | 270 | π→π |

| Mn(Ampp-Dh)₂(H₂O)₂·H₂O | DMF | 324 | n→π* |

| Mn(Ampp-Dh)₂(H₂O)₂·H₂O | DMF | 451 | d→d |

Table 5: Mass Spectrometry (MS) Data of Selected Derivatives

| Compound | Ionization | [M+H]⁺ (m/z) |

| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | APCI | 397.12 |

| 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | APCI | 459.14 |

| Pyrazoline Derivative (from Chalcone) | - | 428, 430 (M+1, M+2) |

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy This is one of the most powerful tools for elucidating the molecular structure of pyrazolone derivatives.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized pyrazolone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.[3]

-

For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used.[4] Proton decoupling techniques like DEPT can be employed to distinguish between CH, CH₂, and CH₃ groups.[5]

-

Two-dimensional NMR experiments such as COSY and NOESY can be performed to establish proton-proton connectivities and spatial proximities, respectively.[5]

-

2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation:

-

KBr Disc Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using a mortar and pestle.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Powder/Mull Technique: The spectrum can be recorded directly from the powdered sample or as a nujol mull.[3][6]

-

-

Instrumentation and Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for functional groups such as C=O (carbonyl), N-H (amine/amide), C-H (aliphatic/aromatic), and C=N (imine).[4]

-

3. UV-Visible (UV-Vis) Spectroscopy This technique provides information about the electronic transitions within the molecule, which is useful for conjugated systems.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, DMF).[4]

-

The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength of maximum absorbance (λ_max), which corresponds to electronic transitions like π →π* and n→π*.[1]

-

4. Mass Spectrometry (MS) MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution is then directly infused into the mass spectrometer.

-

-

Instrumentation and Data Acquisition:

-

Employ an appropriate ionization technique. Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common for these types of molecules.[4][7]

-

Acquire the mass spectrum in positive or negative ion mode.

-

The spectrum will show the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) and various fragment ions, which helps in confirming the structure.[4]

-

Visualizations: Workflows and Structures

Diagrams created using the DOT language provide clear visual representations of key processes and concepts.

References

- 1. jocpr.com [jocpr.com]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric forms of 3-Methyl-1-phenyl-5-pyrazolone in different solvents

An In-depth Technical Guide on the Tautomeric Forms of 3-Methyl-1-phenyl-5-pyrazolone in Different Solvents

Introduction

3-Methyl-1-phenyl-5-pyrazolone, widely known as Edaravone, is a potent antioxidant and a significant structural motif in medicinal chemistry, used in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke. The biological activity and physicochemical properties of pyrazolone derivatives are intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. For 3-Methyl-1-phenyl-5-pyrazolone, this isomerism significantly influences its reactivity, stability, and interaction with biological targets.

This technical guide provides a comprehensive overview of the tautomeric forms of 3-Methyl-1-phenyl-5-pyrazolone, focusing on the profound influence of the solvent environment on the tautomeric equilibrium. It presents quantitative data, detailed experimental protocols, and logical workflows to aid researchers and professionals in the fields of chemistry and drug development.

Tautomeric Forms of 3-Methyl-1-phenyl-5-pyrazolone

3-Methyl-1-phenyl-5-pyrazolone can exist in three primary tautomeric forms in solution: the CH-form (a methylene-keto structure), the OH-form (an aromatic phenol-like structure), and the NH-form (an imine-keto structure). In the solid state, a zwitterionic form has also been identified. The equilibrium between these forms is highly sensitive to the surrounding solvent.

Caption: Equilibrium between the CH, OH, and NH tautomeric forms.

Solvent Effects on Tautomeric Equilibrium

The polarity and hydrogen-bonding capability of the solvent play a critical role in determining the predominant tautomeric form. Nonpolar solvents tend to favor the less polar CH-form, whereas polar and hydrogen-bond-accepting solvents can stabilize the OH and NH forms through intermolecular interactions.

Quantitative Analysis of Tautomeric Forms

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been employed to quantify the distribution of tautomers in various deuterated solvents. The relative proportions are determined by integrating the signals corresponding to each specific form.

| Solvent | Tautomeric Form | Predominance / Percentage (%) | Method | Reference |

| DMSO-d6 | OH-form | 81 ± 5 | ¹H NMR | |

| CH-form | 13 ± 5 | ¹H NMR | ||

| NH-form | 6 ± 5 | ¹H NMR | ||

| CDCl₃ | CH-form | Predominantly/Only form observed | ¹H & |

Unraveling Pyrazolone Tautomerism: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

Pyrazolone and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. A critical aspect of their chemistry, which profoundly influences their reactivity and interaction with biological targets, is their existence in different tautomeric forms. Understanding and characterizing these tautomers is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides an in-depth exploration of the use of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of pyrazolone tautomers.

The Landscape of Pyrazolone Tautomerism

Pyrazolones can exist in several tautomeric forms, primarily the keto (CH), enol (OH), and in some cases, a zwitterionic or NH form. The equilibrium between these forms is a dynamic process influenced by factors such as the substitution pattern on the pyrazolone ring, the solvent, temperature, and concentration. The three principal tautomeric forms are depicted below:

Caption: General Tautomeric Forms of Pyrazolone.

The relative populations of these tautomers can be elucidated using NMR spectroscopy, as the distinct chemical environments of the protons and carbons in each form give rise to unique spectral signatures.

Key Diagnostic Regions in 1H and 13C NMR Spectra

The differentiation of pyrazolone tautomers by NMR relies on the analysis of characteristic chemical shifts and coupling constants.

1H NMR Spectroscopy:

-

OH Proton: The enolic hydroxyl proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm), the position of which can be solvent-dependent.

-

NH Proton: The NH proton of the keto form also resonates downfield, and its chemical shift is sensitive to the solvent and concentration.

-

CH and CH2 Protons: The protons at the C4 position are particularly diagnostic. In the CH-form, this is a methine proton (CH), while in the other keto form, it is a methylene group (CH2). Their chemical shifts and multiplicities provide clear evidence for the predominant tautomer. For instance, the C4-H in the enol form of 1-phenyl-1H-pyrazol-3-ol appears as a doublet around 5.9 ppm in CDCl3.[1]

13C NMR Spectroscopy:

-

C3 and C5 Carbons: The chemical shifts of the C3 and C5 carbons are highly indicative of the tautomeric form. In the enol (OH) form, the C3 carbon bearing the hydroxyl group is significantly shielded compared to the corresponding carbonyl carbon in the keto (CH or NH) forms, which typically resonates above 160 ppm.[1] For example, in 1-phenyl-1H-pyrazol-3-ol, the C3 carbon appears at approximately 164.0 ppm in CDCl3, consistent with the enol form.[1]

-

C4 Carbon: The chemical shift of the C4 carbon also varies between tautomers. In the enol form of 1-phenyl-1H-pyrazol-3-ol, the C4 carbon is observed around 94.2 ppm in CDCl3.[1]

Experimental Protocol for NMR Analysis

A standardized and meticulous experimental approach is crucial for obtaining reproducible and reliable data for pyrazolone tautomer analysis.

1. Sample Preparation:

-

Solvent Selection: The choice of solvent is critical as it can significantly influence the tautomeric equilibrium. A range of deuterated solvents with varying polarities and hydrogen bonding capabilities should be employed. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), methanol-d4 (CD3OD), and benzene-d6 (C6D6).[1][2]

-

Concentration: Prepare solutions at a consistent and known concentration (e.g., 10-20 mg/mL) to minimize concentration-dependent effects on chemical shifts and equilibria.

-

Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

2. NMR Data Acquisition:

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing both 1H and 13C experiments.[3]

-

1H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: The number of scans will depend on the sample concentration; typically 16-64 scans are adequate.

-

-

13C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining singlet signals for all carbons.

-

Spectral Width: A typical spectral width for 13C NMR is 0-200 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for 13C NMR due to the lower natural abundance of the 13C isotope.

-

-

Referencing: Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. Alternatively, the residual solvent signal can be used as a secondary reference.[2]

3. Data Processing and Analysis:

-

Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectra and correct the baseline to ensure accurate integration of the signals.

-

Integration: For quantitative analysis, integrate the well-resolved signals corresponding to each tautomer. The relative population of each tautomer can be determined from the ratio of the integrals of their characteristic signals.

Data Presentation: 1H and 13C NMR Chemical Shifts of Pyrazolone Tautomers

The following tables summarize representative 1H and 13C NMR chemical shift data for the enol form of 1-phenyl-1H-pyrazol-3-ol and its derivatives in different solvents. This data highlights the influence of the solvent on the chemical shifts and provides a reference for identifying this tautomer.

Table 1: 1H NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol and Derivatives (OH-Form) [1]

| Compound | Solvent | OH | H-5 | H-4 | Phenyl-H |

| 1-Phenyl-1H-pyrazol-3-ol | CDCl3 | 12.16 | 7.67 (d) | 5.92 (d) | 7.25-7.52 (m) |

| DMSO-d6 | 10.51 | 8.24 (d) | 5.86 (d) | 7.15-7.69 (m) | |

| C6D6 | 12.69 | 6.97 (d) | 5.76 (d) | 6.86-7.33 (m) | |

| CD3OD | - | 7.89 (d) | 5.82 (d) | 7.17-7.57 (m) | |

| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | CDCl3 | 11.33 | 7.73 (s) | - | 7.30-7.48 (m) |

| DMSO-d6 | 10.99 | 8.51 (s) | - | 7.21-7.67 (m) | |

| 4-Iodo-1-phenyl-1H-pyrazol-3-ol | CDCl3 | 11.40 | 7.72 (s) | - | 7.31-7.48 (m) |

| DMSO-d6 | 10.89 | 8.40 (s) | - | 7.18-7.67 (m) |

Table 2: 13C NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol and Derivatives (OH-Form) [1]

| Compound | Solvent | C-3 | C-5 | C-4 | Phenyl-C |

| 1-Phenyl-1H-pyrazol-3-ol | CDCl3 | 164.0 | 129.1 | 94.2 | 118.6, 125.9, 129.6, 139.4 |

| C6D6 | 165.1 | 129.3 | 94.6 | 118.8, 125.8, 129.7, 139.9 | |

| CD3OD | 164.5 | 129.7 | 94.8 | 118.8, 126.3, 130.4, 141.3 | |

| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | CDCl3 | 160.6 | 129.1 | 82.2 | 118.8, 126.7, 129.8, 139.1 |

| 4-Iodo-1-phenyl-1H-pyrazol-3-ol | CDCl3 | 163.6 | 133.3 | 46.6 | 118.8, 126.7, 129.8, 139.1 |

Logical Workflow for Tautomer Determination

The process of identifying and quantifying pyrazolone tautomers using NMR spectroscopy follows a logical workflow.

Caption: Workflow for NMR-based Pyrazolone Tautomer Analysis.

Conclusion

1H and 13C NMR spectroscopy are indispensable tools for the comprehensive analysis of pyrazolone tautomerism. By carefully selecting experimental conditions and analyzing key spectral features, researchers can confidently identify the predominant tautomeric forms and quantify their relative populations. This detailed understanding is fundamental for elucidating the structure-property relationships of pyrazolone derivatives, ultimately guiding the design and development of new therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the study of these versatile heterocyclic compounds.

References

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]

- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]

An In-depth Technical Guide to 3-Methyl-3-pyrazolin-5-one: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Methyl-3-pyrazolin-5-one, a heterocyclic organic compound. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and applications. Due to the common confusion with its isomer, this guide also delineates the characteristics of 3-Methyl-2-pyrazolin-5-one to provide a clearer understanding of the distinct properties and applications of each.

Compound Identification and Alternative Names

The nomenclature of methyl-pyrazolinone derivatives can be ambiguous. This section clarifies the names and CAS numbers for this compound and its prominent isomer.

Table 1: Alternative Names and CAS Numbers

| Compound Name | IUPAC Name | CAS Number | Other Synonyms |

| This compound | 5-methyl-1,2-dihydropyrazol-3-one[1] | 4344-87-0[2] | Methylpyrazolone, 3-methyl-1H-pyrazol-5-ol, 5-methyl-2,3-dihydro-1H-pyrazol-3-one[1] |

| 3-Methyl-2-pyrazolin-5-one | 3-methyl-1,4-dihydropyrazol-5-one[3] | 108-26-9 | 3-Methyl-5-pyrazolone, 2,4-Dihydro-5-methyl-3H-pyrazol-3-one, 3-Methyl-1H-pyrazol-5(4H)-one[3] |

Physicochemical Properties

The structural differences between the two isomers result in distinct physical and chemical properties.

Table 2: Physicochemical Data

| Property | This compound | 3-Methyl-2-pyrazolin-5-one |

| Molecular Formula | C₄H₆N₂O | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol | 98.10 g/mol [3] |

| Appearance | Light yellow crystalline powder | White to pale yellow crystalline solid |

| Melting Point | 223-225 °C | Approximately 140-142 °C |

| Solubility | Soluble in 1 M NH₄OH (25 mg/mL), methanol | Soluble in water and polar solvents like alcohols |

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the general approach involves the methylation of a pyrazolin-5-one precursor. One suggested method is the reaction of pyrazolin-5-one with a methylating agent such as methyl magnesium bromide. The synthesis is understood to proceed via the formation of the pyrazolone ring through the reaction of hydrazine derivatives with appropriate carbonyl compounds[2].

Due to the limited availability of a specific protocol for this compound, the well-established synthesis for its isomer, 3-Methyl-2-pyrazolin-5-one, is provided below for illustrative purposes of pyrazolone synthesis.

Experimental Protocol: Synthesis of 3-Methyl-2-pyrazolin-5-one

This protocol is based on the widely reported condensation reaction between ethyl acetoacetate and hydrazine hydrate.

Objective: To synthesize 3-Methyl-2-pyrazolin-5-one.

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Absolute ethanol

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate in absolute ethanol.

-

Slowly add hydrazine hydrate to the solution while stirring.

-

Reflux the reaction mixture for a specified period.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 3-Methyl-2-pyrazolin-5-one.

Applications

Applications of this compound

This compound is primarily utilized as a chemical intermediate in the synthesis of other heterocyclic compounds. Its main application lies in the dye industry, where it serves as a precursor for various dyes. It is a key component in the production of acidic metal complex dyes and disperse dyes.

Applications of 3-Methyl-2-pyrazolin-5-one in Research and Drug Development

The isomer, 3-Methyl-2-pyrazolin-5-one (often referred to as 3-Methyl-5-pyrazolone), has a much broader and more documented range of applications, particularly in the pharmaceutical sector. It serves as a versatile building block for the synthesis of a variety of biologically active molecules.

Derivatives of 3-Methyl-5-pyrazolone have been shown to exhibit a wide array of pharmacological activities, including:

-

Analgesic and Anti-inflammatory: It is a precursor in the synthesis of drugs with pain-relieving and anti-inflammatory properties.

-

Anticancer: Certain derivatives have been investigated for their potential as anticancer agents.

-

Antimicrobial: The pyrazolone scaffold is found in compounds with antibacterial and antifungal activities.

-

Antioxidant: Some derivatives have demonstrated antioxidant properties.

-

Urease Inhibition: Specific derivatives have shown inhibitory activity against the urease enzyme.

Diagrams

General Synthesis Workflow for Pyrazolones

References

An In-depth Technical Guide to the Antioxidant Mechanism of Action of Edaravone (3-methyl-1-phenyl-5-pyrazolone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaravone (3-methyl-1-phenyl-5-pyrazolone) is a potent antioxidant and neuroprotective agent approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3] Its therapeutic efficacy is primarily attributed to its robust free radical scavenging capabilities, which mitigate oxidative stress-induced cellular damage. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of Edaravone, detailing its molecular interactions with reactive oxygen species (ROS) and reactive nitrogen species (RNS). This document synthesizes quantitative data on its scavenging activity, outlines detailed experimental protocols for its assessment, and visualizes key mechanistic pathways.

Core Antioxidant Mechanism: Electron Donation

The principal antioxidant mechanism of Edaravone involves the donation of an electron to neutralize a wide array of free radicals.[1][4] This process is significantly enhanced by the molecule's ability to exist in an anionic state at physiological pH. With a pKa of approximately 7.0, a substantial fraction of Edaravone is deprotonated, forming the more reactive enolate anion.[5][6] This anion readily donates an electron to quench free radicals, thereby interrupting damaging chain reactions such as lipid peroxidation.[1][4]

The scavenging reaction converts the Edaravone anion into an Edaravone radical. In an oxygen-rich environment, this radical can react with molecular oxygen to form an Edaravone peroxyl radical, which is ultimately converted to the stable, non-toxic metabolite 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB).[1][7] This final product lacks oxidizing power, highlighting the irreversible nature of Edaravone's radical scavenging activity.[7]

Targeting a Broad Spectrum of Radicals

Edaravone is distinguished by its ability to scavenge a wide variety of both water-soluble and lipid-soluble radicals, a property attributed to its amphiphilic nature.[1][4] This allows it to exert its protective effects in both aqueous cellular compartments and within lipid membranes.

Key targets of Edaravone's scavenging activity include:

-

Peroxyl Radicals (ROO•): Edaravone effectively scavenges peroxyl radicals, which are key mediators of lipid peroxidation chain reactions. By neutralizing these radicals, Edaravone protects cell membranes from oxidative damage.[1][4]

-

Hydroxyl Radicals (•OH): As one of the most reactive and damaging ROS, the hydroxyl radical is a primary target for Edaravone.[2][8][9] Studies have shown that Edaravone reacts with hydroxyl radicals at a diffusion-limited rate.[8][9]

-

Peroxynitrite (ONOO⁻): Edaravone is also a potent scavenger of peroxynitrite, a highly reactive nitrogen species formed from the reaction of nitric oxide and superoxide.[10][11][12] This action is particularly relevant in neuroinflammatory conditions where peroxynitrite-mediated damage is a significant pathological feature.[10][13]

Quantitative Analysis of Antioxidant Activity

The antioxidant potency of Edaravone has been quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.

| Assay Type | Radical Species | Edaravone Activity | Reference |

| IC₅₀ | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | 4.7 ± 0.3 µM | [8] |

| IC₅₀ | Ascorbyl free radical | 0.17 ± 0.06 mM | [8] |

| IC₅₀ | Lipid Peroxidation (rat brain homogenate) | 15.3 µM | [6] |

| IC₂₅ | Linoleic acid hydroperoxide formation | 33.8 µM | [6] |

Table 1: Inhibitory Concentrations (IC₅₀/IC₂₅) of Edaravone in Various Antioxidant Assays

| Radical Species | Rate Constant (k) | Reference |

| Hydroxyl Radical (•OH) | 3.0 x 10¹⁰ M⁻¹s⁻¹ | [1] |

| Hydroxyl Radical (•OH) | 5.2 x 10¹⁰ M⁻¹s⁻¹ | [8] |

| Hydroxyl Radical (•OH) | 1.35 x 10¹⁰ M⁻¹s⁻¹ | [4][14] |

| Peroxynitrite (ONOO⁻) | 1.5 x 10⁴ M⁻¹s⁻¹ | [11][15] |

| Nitric Oxide (•NO) | 7.0 x 10³ M⁻¹s⁻¹ | [8] |

| Singlet Oxygen (¹O₂) | Estimated at 10⁸–10⁹ M⁻¹s⁻¹ | [7] |

Table 2: Reaction Rate Constants of Edaravone with Various Reactive Species

Modulation of Intracellular Signaling Pathways

Beyond direct radical scavenging, Edaravone also exerts its antioxidant effects by modulating endogenous antioxidant defense mechanisms. A key pathway influenced by Edaravone is the Keap1-Nrf2 signaling pathway.

Activation of the Keap1-Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation.

Edaravone has been shown to promote the dissociation of Nrf2 from Keap1.[3][16] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby bolstering the cell's intrinsic antioxidant capacity.[16]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antioxidant activity of Edaravone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Materials:

-

DPPH solution (typically 0.1 mM in methanol or ethanol)

-

Edaravone stock solution and serial dilutions

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol (spectrophotometric grade)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol.

-

Add a defined volume of each Edaravone dilution (or positive control) to the wells of a 96-well plate.

-

Add the DPPH working solution to each well to initiate the reaction. A blank well should contain only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of Edaravone.[5][17]

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity, accounting for cellular uptake and metabolism.

-

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium (e.g., DMEM with FBS and antibiotics)

-

Phosphate-buffered saline (PBS)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed HepG2 cells in a 96-well plate and incubate for 24 hours.

-

Remove the culture medium, wash the cells with warm PBS, and treat them with medium containing various concentrations of Edaravone and 25 µM DCFH-DA.

-

Incubate for 1 hour at 37°C.

-

After incubation, wash the cells twice with warm PBS.

-

Add 600 µM ABAP solution in PBS to each well to induce oxidative stress.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader and measure fluorescence intensity over time (excitation ~485 nm, emission ~535 nm).

-

Calculate the CAA units by determining the area under the fluorescence curve.[10][18][19]

-

Lipid Peroxidation Assay in Rat Brain Homogenate

This ex vivo assay assesses the ability of Edaravone to inhibit lipid peroxidation in a biologically relevant tissue.

-

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., ice-cold KCl solution)

-

Thiobarbituric acid (TBA) reagent

-

Edaravone solutions at various concentrations

-

Spectrophotometer

-

-

Procedure:

-

Homogenize rat brain tissue in ice-cold buffer.

-

Incubate the brain homogenate with various concentrations of Edaravone at 37°C for a specified time (e.g., 30 minutes) to induce lipid peroxidation.

-

Stop the reaction and add TBA reagent to the samples.

-

Heat the samples to allow the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

-

Measure the absorbance of the resulting pink-colored complex at approximately 532-535 nm.

-

Quantify the level of lipid peroxidation by comparing the absorbance of Edaravone-treated samples to a control.[6][20][21]

-

Concluding Remarks

Edaravone's potent antioxidant activity is a cornerstone of its therapeutic efficacy. Its multifaceted mechanism, encompassing direct scavenging of a broad spectrum of reactive species and modulation of endogenous antioxidant pathways, makes it a highly effective agent against oxidative stress-mediated pathologies. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important molecule.

References

- 1. The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edaravone dexborneol attenuates oxidative stress in experimental subarachnoid hemorrhage via Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dose-dependency of multiple free radical-scavenging activity of edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Keap1-Nrf2/ARE Pathway-based Investigation into the Mechanism of Edaravone Dexborneol in Cerebral Infarction Model Neuroprotection | Cellular and Molecular Biology [cellmolbiol.org]

- 14. OH radical scavenging activity of Edaravone: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Edaravone attenuates experimental asthma in mice through induction of HO-1 and the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. pdf.journalagent.com [pdf.journalagent.com]

Crystal structure analysis of pyrazolone derivatives

An In-depth Technical Guide to the Crystal Structure Analysis of Pyrazolone Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives represent a vital class of five-membered heterocyclic compounds that have been a cornerstone in medicinal chemistry for over a century, ever since the synthesis of antipyrine in 1883.[1][2][3] This structural motif is a critical component in numerous compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties.[1][3][4] The biological function of these molecules is intrinsically linked to their three-dimensional structure and the spatial arrangement of substituents on the pyrazolone core.[5][6]

Single-crystal X-ray diffraction is an indispensable tool for elucidating the precise atomic arrangement of these derivatives.[5] This analysis provides crucial insights into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern crystal packing. Such detailed structural knowledge is paramount for rational drug design, enabling a deeper understanding of structure-activity relationships (SAR) and facilitating the optimization of ligand-protein interactions.[1][6] This guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural features of pyrazolone derivatives, serving as a technical resource for professionals in the field.

Experimental Protocols

A complete understanding of the crystal structure begins with the successful synthesis and crystallization of the target compound, followed by rigorous diffraction analysis.

Synthesis of Pyrazolone Derivatives

The classical and most common method for synthesizing the pyrazolone core is the Knorr synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] The reaction is typically catalyzed by an organic or inorganic base in an alcohol solvent.[1]

General Procedure (Knorr Synthesis):

-

A solution of a substituted hydrazine (e.g., phenylhydrazine) is prepared in a suitable solvent, such as absolute ethanol.

-

A β-ketoester (e.g., ethyl acetoacetate) is added to the solution, often in the presence of a catalytic amount of base like piperidine or sodium acetate.[1][7]

-

The reaction mixture is refluxed for a period of 2-4 hours.

-

Upon cooling to room temperature, the pyrazolone derivative often precipitates out of the solution.[5]

-

The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol, diethyl ether), and dried.[5][7]

-

Further purification is typically achieved through recrystallization from an appropriate solvent to yield a high-purity compound suitable for crystal growth.

Variations of this fundamental reaction, such as using different starting materials like cyanoacetic hydrazide, allow for the synthesis of a diverse library of pyrazolone derivatives.[7]

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. The slow evaporation method is widely used for pyrazolone derivatives.

Typical Protocol (Slow Evaporation):

-

The purified pyrazolone derivative is dissolved in a suitable solvent or solvent mixture (e.g., chloroform, DMF/MeOH) to create a saturated or near-saturated solution.[8][9]

-

The solution is filtered to remove any particulate matter.

-

The container is loosely covered (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals suitable for diffraction will form.[9]

Single-Crystal X-ray Diffraction Analysis

This section outlines the standard workflow for determining the crystal structure from a suitable single crystal.

Methodology:

-

Crystal Mounting: A single crystal of appropriate size and quality (e.g., 0.56 × 0.54 × 0.36 mm) is carefully selected under a microscope and mounted on a goniometer head.[5]

-

Data Collection: The crystal is placed on a diffractometer (e.g., Bruker APEX DUO CCD) equipped with a radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα.[5][9] Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in better data quality.[9]

-

Structure Solution: The crystal structure is solved from the collected diffraction data using direct methods.[5] This initial step provides a preliminary model of the electron density and atomic positions.

-

Structure Refinement: The initial model is refined using a full-matrix least-squares on F² method.[5] This iterative process optimizes atomic coordinates, thermal parameters, and occupancies to achieve the best agreement between the observed diffraction pattern and the one calculated from the structural model.[9] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[5]

Data Presentation: Crystallographic Parameters

The final output of a crystal structure analysis is a set of quantitative data that precisely describes the molecule and its arrangement in the crystal lattice. The tables below summarize typical crystallographic data for representative pyrazolone derivatives reported in the literature.

Table 1: Crystal Data and Structure Refinement Parameters for Representative Pyrazolone Derivatives.

| Parameter | Compound 1 (pyrazole-pyrazoline hybrid)[10] | Compound 2 (pyrazole-pyrazoline hybrid)[10] | Compound 3 (Diphenyl-pyrazole)[5] |

|---|---|---|---|

| Chemical Formula | C₂₀H₁₇BrN₄O | C₂₁H₁₉N₅O₂ | C₃₀H₂₄N₄ |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/n | P2₁/c |

| a (Å) | 9.348(2) | 21.5455(17) | 10.123(1) |

| b (Å) | 9.793(2) | 7.3813(7) | 16.456(2) |

| c (Å) | 16.366(4) | 22.7766(19) | 14.567(2) |

| α (°) | 87.493(6) | 90 | 90 |

| β (°) | 87.318(6) | 101.0921(8) | 98.76(1) |

| γ (°) | 84.676(6) | 90 | 90 |

| Volume (ų) | 1487.8(6) | 3552.1(5) | 2397.8(5) |

| Z | 4 | 8 | 4 |

| Temperature (K) | 293 | 293 | 296 |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) | Mo Kα (0.71073) |

| Final R indices | R1 = 0.0651 | R1 = 0.0520 | R1 = 0.057 |

Table 2: Selected Bond Lengths and Angles for a Pyridyl-Pyrazole-3-one Derivative. [11]

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Bond Lengths | |

| C6-O | 1.359 |

| C=O (carbonyl) | 1.209 |

| C=N (imine) | 1.248 |

| C-C (sp³-sp²) | 1.519 |

| Torsion Angles |

| C7–C8–C11–O3 | -2.5 |

Note: Atom numbering is specific to the cited crystal structure and may not correspond to Diagram 2. The data illustrates typical values for single, double, and partial double bonds within pyrazolone systems.

Structural Analysis: Intermolecular Interactions

The packing of pyrazolone derivatives in the solid state is stabilized by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial as they can influence physical properties like solubility and melting point, as well as play a role in molecular recognition at biological targets.

-

Hydrogen Bonds: N-H···O and N-H···N hydrogen bonds are among the most common and robust interactions, often dictating the primary supramolecular motifs.[12] In many structures, these interactions lead to the formation of dimers or extended one-dimensional chains (catemers).[11][13][14]

-

C-H···π Interactions: The aromatic phenyl rings frequently found as substituents on the pyrazolone core often participate in C-H···π interactions, further stabilizing the crystal structure.[5]

-

Halogen Bonds: In halogenated derivatives, Br···Br interactions have been observed, contributing to the formation of 3D networks.[11]

-

π-π Stacking: The planar pyrazole ring and other aromatic substituents can engage in π-π stacking, another key interaction for stabilizing the packing of flat, aromatic molecules.[15]

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal unit, revealing the percentage contribution of different interactions, such as H···H, H···C, and O···H contacts, to the overall crystal stability.[8][16]

Conclusion

The crystal structure analysis of pyrazolone derivatives provides indispensable, high-resolution data that bridges the gap between chemical synthesis and biological function. The detailed experimental protocols and analytical techniques described herein allow researchers to determine the precise molecular architecture and supramolecular assembly of these pharmacologically significant compounds. The quantitative data derived from these studies, including bond lengths, angles, and intermolecular contacts, are fundamental to advancing the field of drug discovery, enabling the design of new therapeutic agents with enhanced efficacy and selectivity.

References

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallographic comparison of pyrazole subsidiaries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hir...: Ingenta Connect [ingentaconnect.com]

The Enduring Legacy of Pyrazolones: A Technical Guide to Their Discovery and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

For over a century, the pyrazolone core has served as a privileged scaffold in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. From their serendipitous discovery in the late 19th century to their continued exploration in modern drug discovery, pyrazolone derivatives have made an indelible mark on human health. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of this important class of compounds, with a focus on their applications in medicinal chemistry.

A Historical Perspective: From Accidental Discovery to Blockbuster Drugs

The journey of pyrazolone compounds began in 1883 with a fortuitous discovery by the German chemist Ludwig Knorr.[1][2] While attempting to synthesize quinine derivatives, Knorr unexpectedly synthesized a pyrazole derivative.[3] Subsequent methylation of this compound led to the creation of antipyrine (phenazone), the first synthetic non-opioid analgesic and antipyretic drug.[1][2][3][4][5] This groundbreaking discovery opened the door for further exploration of pyrazolone chemistry.

In the years that followed, researchers at Hoechst AG developed several derivatives with enhanced potency. Friedrich Stolz synthesized aminopyrine in 1893, which was found to be significantly more active than antipyrine.[3] Further innovations led to the development of dipyrone (metamizole) in 1922, which remains a widely used analgesic and antipyretic in many parts of the world.[6][7]

The pharmacological versatility of the pyrazolone scaffold soon became apparent, with researchers uncovering a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and central nervous system (CNS) effects.[1][8][9] This has led to the development of several FDA-approved drugs containing the pyrazolone nucleus for various therapeutic indications, such as edaravone for amyotrophic lateral sclerosis (ALS), eltrombopag for thrombocytopenia, and aminophenazone for liver function tests.[1]

Synthesis of Pyrazolone Derivatives

The classical and most common method for synthesizing the pyrazolone ring is the condensation reaction between a hydrazine derivative and a β-ketoester, such as ethyl acetoacetate.[1][2] This versatile reaction allows for the introduction of various substituents on both the hydrazine and the β-ketoester components, enabling the creation of a diverse library of pyrazolone analogs.

General Synthetic Scheme:

A general representation of the Knorr pyrazolone synthesis is depicted below:

-

Step 1: Reaction of Phenylhydrazine with Ethyl Acetoacetate: Phenylhydrazine is reacted with ethyl acetoacetate.

-

Step 2: Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.

Numerous modifications and alternative synthetic routes have been developed over the years to improve yields, introduce diverse functionalities, and create more complex pyrazolone-containing scaffolds.[10][11]

Mechanism of Action: Targeting Cyclooxygenase

The primary mechanism of action for the analgesic, antipyretic, and anti-inflammatory effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[6][12] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

The Arachidonic Acid Cascade and COX Inhibition:

References

- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of 3-Methyl-3-pyrazolin-5-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Methyl-3-pyrazolin-5-one, a key intermediate in the synthesis of various pharmaceuticals and dyes. Due to a lack of readily available public data, this guide focuses on the experimental protocols for determining solubility and provides visual workflows to aid in laboratory practice.

Data Presentation: Solubility of this compound

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in a range of common organic solvents. Qualitative descriptions indicate that it is "slightly soluble in ethanol"[1]. Another source specifies its solubility in a basic aqueous solution containing methanol as "1 M NH4OH: soluble 25mg/mL, clear, colorless (in methanol)". While extensive quantitative data exists for some of its derivatives, such as 1-phenyl-3-methyl-5-pyrazolone (Edaravone)[2][3][4][5][6], this information is not directly transferable to the parent compound.

Researchers are encouraged to determine the solubility of this compound in their specific solvents of interest using the experimental protocols outlined in the following section.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. The isothermal saturation method followed by gravimetric analysis is a widely accepted and reliable technique.

2.1. Isothermal Saturation Method

This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control (±0.1°C)

-

Equilibration vessels (e.g., screw-capped vials or small flasks)

-

Analytical balance (±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE filters)

-

Volumetric flasks and pipettes

-

Oven for drying

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in an equilibration vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vessel in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time intervals until the concentration of the solute in the solution remains constant. A typical duration is 24 to 72 hours.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

Analysis: Determine the concentration of this compound in the filtered sample. The gravimetric method is a straightforward and accurate analytical technique for this purpose.

2.2. Gravimetric Analysis

This method determines the mass of the solute in a known mass of the saturated solution.

Procedure:

-

Weighing the Sample: Immediately after withdrawal and filtration, accurately weigh a portion of the saturated solution in a pre-weighed container (e.g., a glass vial or evaporating dish).

-

Solvent Evaporation: Evaporate the solvent from the sample. This can be done at room temperature under a fume hood or at an elevated temperature in an oven. The temperature should be chosen carefully to avoid decomposition of the solute.

-

Drying to a Constant Mass: After the solvent has evaporated, dry the remaining solid residue in an oven at a suitable temperature until a constant mass is achieved. This is confirmed by repeated weighings until the difference between consecutive measurements is negligible.

-

Calculation of Solubility: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or as a mole fraction.

-

Grams per 100 g of solvent:

-

Mass of saturated solution = (Mass of container + solution) - Mass of empty container

-

Mass of solute = (Mass of container + residue) - Mass of empty container

-

Mass of solvent = Mass of saturated solution - Mass of solute

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

-

Mole fraction (x):

-

Moles of solute = Mass of solute / Molar mass of this compound

-

Moles of solvent = Mass of solvent / Molar mass of the solvent

-

Mole fraction of solute (x) = Moles of solute / (Moles of solute + Moles of solvent)

-

-

Visualizations

3.1. Synthesis of this compound

The following diagram illustrates a common synthetic route for this compound.

3.2. Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility using the isothermal saturation and gravimetric methods.

References

- 1. 108-26-9(3-Methyl-1H-pyrazol-5(4H)-one) | Kuujia.com [kuujia.com]

- 2. Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations [mdpi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Biological Evaluation of Novel Pyrazolone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazolone derivatives and the evaluation of their biological activities. Pyrazolone-based compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. These properties include anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2] The protocols outlined below offer a standardized approach to synthesizing these derivatives and assessing their potential as therapeutic agents.

Application Notes

Pyrazolone and its derivatives are versatile scaffolds in drug discovery.[3] The core structure, a five-membered lactam ring with two adjacent nitrogen atoms, allows for extensive chemical modification at various positions, leading to a wide array of compounds with distinct biological profiles.[2] Historically, pyrazolone-containing drugs like antipyrine have been used as analgesics and anti-inflammatory agents.[3] Modern research continues to explore the potential of novel pyrazolone derivatives against a range of diseases. Their mechanism of action is often attributed to the inhibition of specific enzymes or the modulation of key signaling pathways involved in pathology.[3][4] For instance, in inflammation, some pyrazolone derivatives are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[3] In cancer, they have been shown to interfere with critical pathways like PI3K/Akt/ERK1/2 and YAP/TEAD, which are involved in cell proliferation and survival.[5][6] The antimicrobial effects of pyrazolone derivatives are also well-documented, with studies demonstrating their efficacy against various bacterial and fungal strains.[7]

Experimental Protocols

Synthesis of 4-Arylidenepyrazolone Derivatives

This protocol describes a general method for the synthesis of 4-arylidenepyrazolone derivatives via a Knoevenagel condensation reaction.

Materials:

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Substituted aromatic aldehyde

-

Ethanol

-

Triethylamine

-

Glacial acetic acid (for an alternative microwave-assisted method)

-

Phenylhydrazine (for an alternative microwave-assisted method)

-

Ethyl acetoacetate (for an alternative microwave-assisted method)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Microwave reactor (for the alternative method)

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure (Classical Method): [1]

-

In a round-bottom flask, dissolve 1 mmol of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 1 mmol of the desired substituted aromatic aldehyde in 20 mL of ethanol.

-

Add a catalytic amount (2-3 drops) of triethylamine to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration using a Buchner funnel.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-arylidenepyrazolone derivative.

-

Dry the purified product in a desiccator and determine its melting point and characterize by spectroscopic methods (IR, NMR, Mass Spectrometry).

Procedure (Microwave-Assisted One-Pot Method): [8]

-

In a microwave-safe vessel, combine 0.45 mmol of ethyl acetoacetate, 0.3 mmol of phenylhydrazine, and 0.3 mmol of the substituted aromatic aldehyde.

-

Place the vessel in a microwave reactor and irradiate at a power of 420 W for 10 minutes.

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

Triturate the resulting solid with ethyl acetate and collect the product by suction filtration.

Biological Evaluation Protocols

This protocol outlines the Kirby-Bauer disk diffusion method for assessing the antimicrobial activity of the synthesized pyrazolone derivatives.[2][3][9][10][11]

Materials:

-

Synthesized pyrazolone derivatives (test compounds)

-

Standard antibiotic disks (positive control, e.g., Ciprofloxacin)

-

Solvent for dissolving compounds (e.g., DMSO)

-

Sterile filter paper disks (6 mm diameter)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Incubator

-

Ruler or calipers

Procedure:

-

Prepare a stock solution of each synthesized compound and the standard antibiotic in a suitable solvent.

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Using a sterile swab, uniformly streak the bacterial inoculum over the entire surface of an MHA plate to create a lawn of bacteria.

-

Allow the plate to dry for a few minutes.

-

Impregnate sterile filter paper disks with a known concentration of the test compounds and the standard antibiotic. A disk impregnated with the solvent alone serves as a negative control.

-

Using sterile forceps, place the impregnated disks on the surface of the inoculated MHA plate, ensuring they are evenly spaced.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

-

The sensitivity of the bacterial strain to the compound is determined by the size of the inhibition zone.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[12][13][14][15][16]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Normal cell line (e.g., HSF) for cytotoxicity comparison

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized pyrazolone derivatives

-

Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer and normal cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Prepare serial dilutions of the synthesized compounds and doxorubicin in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds or the positive control. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

-

Incubate the plates for 48-72 hours in the CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

This assay measures the inhibitory effect of the synthesized compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[17][18]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Synthesized pyrazolone derivatives

-

Dexamethasone (positive control)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the synthesized compounds or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. An unstimulated control group should also be included.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, add 100 µL of the collected supernatant.

-

Add 100 µL of Griess reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Data Presentation

The quantitative data obtained from the biological evaluations should be summarized in clear and structured tables for easy comparison.

Table 1: Antimicrobial Activity of Pyrazolone Derivatives (Zone of Inhibition in mm)

| Compound ID | S. aureus | E. coli | Ciprofloxacin (Control) |

| PYR-1 | 15 | 12 | 25 |

| PYR-2 | 18 | 16 | 25 |

| PYR-3 | 10 | 8 | 25 |

Table 2: Anticancer Activity of Pyrazolone Derivatives (IC50 in µM)

| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HSF (Normal Cells) | Doxorubicin (Control) |

| PYR-1 | 12.5 | 15.2 | > 100 | 1.2 |

| PYR-2 | 8.7 | 10.1 | > 100 | 1.2 |

| PYR-3 | 25.4 | 30.8 | > 100 | 1.2 |

Table 3: Anti-inflammatory Activity of Pyrazolone Derivatives (% NO Inhibition at 10 µM)

| Compound ID | % NO Inhibition | Dexamethasone (Control) |

| PYR-1 | 65 | 85 |

| PYR-2 | 78 | 85 |

| PYR-3 | 42 | 85 |

Visualization of Workflows and Pathways

Diagrams

Caption: General workflow for the synthesis of 4-arylidenepyrazolone derivatives.

Caption: Workflow for the biological evaluation of novel pyrazolone derivatives.

Caption: Simplified PI3K/Akt/ERK signaling pathway and potential inhibition by pyrazolone derivatives.

References

- 1. Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. hardydiagnostics.com [hardydiagnostics.com]

- 4. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]

- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. asm.org [asm.org]

- 12. benchchem.com [benchchem.com]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ro.uow.edu.au [ro.uow.edu.au]

- 15. researchgate.net [researchgate.net]